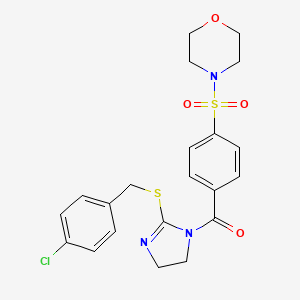

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S2/c22-18-5-1-16(2-6-18)15-30-21-23-9-10-25(21)20(26)17-3-7-19(8-4-17)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIRRLQKAQGEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chlorobenzyl Thioether: The reaction between 4-chlorobenzyl chloride and sodium thiolate in an aprotic solvent such as dimethylformamide (DMF) under inert atmosphere conditions yields the chlorobenzyl thioether intermediate.

Cyclization to Dihydroimidazole: The chlorobenzyl thioether is then reacted with an appropriate diamine, such as ethylenediamine, under acidic conditions to form the dihydroimidazole ring.

Introduction of the Morpholinosulfonyl Phenyl Group: The final step involves the reaction of the dihydroimidazole intermediate with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

Biological Studies: Its ability to interact with biological macromolecules can be leveraged in studies related to protein-ligand interactions and cellular signaling pathways.

Material Science: The compound’s chemical properties may be useful in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Table 1: Key Structural Features of Target and Analogs

Key Observations :

- The target’s morpholinosulfonyl group distinguishes it from analogs with simple phenylsulfonyl (e.g., ) or nitro groups (e.g., ). Morpholine’s tertiary amine enhances aqueous solubility, critical for bioavailability.

- The 4-chlorobenzyl thioether provides moderate lipophilicity compared to trifluoromethyl () or benzo[b]thiophene () substituents.

Key Observations :

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology : The synthesis involves multi-step reactions:

Imidazole ring formation : Condensation of glyoxal with ammonia/formaldehyde derivatives under reflux (60–80°C, 6–8 hrs) .

Thioether linkage : Reaction of 4-chlorobenzyl chloride with the imidazole intermediate using a base (e.g., K₂CO₃) in anhydrous THF at room temperature .

Sulfonyl group introduction : Coupling with morpholinosulfonylphenyl methanone via nucleophilic substitution (e.g., using DIPEA as a base in DCM) .

- Critical Parameters :

-

Solvent polarity (THF vs. DCM) affects reaction rates.

-

Catalysts : Use of DMAP accelerates sulfonylation .

-

Yield Optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Table 1 : Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Reference Thioether formation K₂CO₃, THF, RT, 12h 65–75 Sulfonylation DIPEA, DCM, 0°C→RT 55–60

Q. How can structural features be analyzed to predict biological activity?

- Key Functional Groups :

- Thioether linkage : Enhances membrane permeability .

- Morpholinosulfonyl group : Modulates enzyme inhibition (e.g., kinases) via H-bonding .

- 4-Chlorobenzyl group : Increases lipophilicity (LogP ~3.2) .

- Analytical Techniques :

- NMR/HRMS : Confirm regioselectivity of substitutions .

- X-ray crystallography : Resolves conformational flexibility of the dihydroimidazole ring .

Q. What analytical methods are recommended for purity assessment?

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (detection at 254 nm); ≥95% purity required for biological assays .

- TLC Monitoring : Hexane:EtOAc (3:1) for intermediate steps .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing antimicrobial activity?

- Strategy :

Variation of substituents : Replace 4-chlorobenzyl with 4-fluorobenzyl to assess halogen effects on Gram-negative bacteria .

Sulfonyl group modifications : Compare morpholino vs. piperidine sulfonamides for target selectivity .

- Assays :

-

MIC Testing : Against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

-

Enzyme inhibition : Kinase profiling (e.g., EGFR IC₅₀ determination) .

Table 2 : SAR Example (Antimicrobial Activity)

Derivative R-Group MIC (µg/mL, S. aureus) Parent 4-Cl 8.2 Derivative A 4-F 5.1

Q. What mechanisms underlie contradictory data in enzyme inhibition studies?

- Case Study : Discrepancies in COX-2 inhibition (IC₅₀ ranging from 0.5–5 µM) .

- Resolution :

- Assay Conditions : Verify pH (optimum 7.4) and cofactor (heme) availability.

- Enzyme Source : Recombinant vs. tissue-extracted enzymes may show variability .

- Computational Validation : Molecular docking (AutoDock Vina) to identify binding pose consistency .

Q. How to address solubility challenges in in vivo studies?

- Approaches :

- Prodrug design : Introduce phosphate esters at the ketone moiety .

- Nanoformulation : Use PEGylated liposomes (size <100 nm) to enhance bioavailability .

- Validation :

- Pharmacokinetics : Monitor plasma concentration via LC-MS/MS after IV/oral administration .

Methodological Guidelines for Data Interpretation

Interpreting conflicting cytotoxicity data across cell lines:

- Factors :

- Cell membrane composition : HeLa (high cholesterol) vs. HEK293 (low cholesterol) affects uptake .

- Metabolic activity : CYP450 expression levels modulate compound activation .

- Mitigation : Use isogenic cell lines and normalize data to protein content (Bradford assay) .

Best practices for computational modeling of target interactions:

- Protocol :

Ligand Preparation : Optimize geometry with Gaussian09 (B3LYP/6-31G*) .

Docking : Use induced-fit algorithms (Schrödinger Suite) to account for receptor flexibility .

MD Simulations : Run 100 ns trajectories in GROMACS to validate stability of docked complexes .

Key Research Gaps and Recommendations

- Target Identification : Apply CRISPR-Cas9 screening to map pathways affected by the compound .

- Toxicity Profiling : Assess hepatotoxicity using 3D spheroid models (HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.